molecular formula C10H11NO4S B068328 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile CAS No. 175202-51-4

3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile

Cat. No.: B068328
CAS No.: 175202-51-4
M. Wt: 241.27 g/mol
InChI Key: WPBXFPAFTLIVST-UHFFFAOYSA-N
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Description

3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile: is an organic compound with the molecular formula C11H11NO4S It is characterized by the presence of an ethoxy group, a furylmethyl group, and a sulfonyl group attached to an acrylonitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-furylmethyl sulfone and ethyl cyanoacetate.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.

    Reaction Mechanism: The ethyl cyanoacetate undergoes a nucleophilic substitution reaction with 2-furylmethyl sulfone, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reaction is scaled up using large reactors to accommodate the increased volume of starting materials.

    Optimization of Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The ethoxy group or the furylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines or other reduced derivatives.

    Substitution Products: Compounds with different functional groups replacing the ethoxy or furylmethyl groups.

Scientific Research Applications

3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Medicinal Chemistry: It may serve as a building block for the synthesis of pharmaceutical compounds.

    Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may influence biochemical pathways related to its functional groups, such as those involving nitriles or sulfonyl groups.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile
  • 3-Ethoxy-2-[(2-thienylmethyl)sulfonyl]acrylonitrile
  • 3-Ethoxy-2-[(2-furylmethyl)sulfonyl]propionitrile

Uniqueness

3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile is unique due to its specific combination of functional groups,

Properties

IUPAC Name

3-ethoxy-2-(furan-2-ylmethylsulfonyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-2-14-7-10(6-11)16(12,13)8-9-4-3-5-15-9/h3-5,7H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBXFPAFTLIVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)S(=O)(=O)CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391583
Record name 3-Ethoxy-2-[(furan-2-yl)methanesulfonyl]prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-51-4
Record name 3-Ethoxy-2-[(2-furanylmethyl)sulfonyl]-2-propenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-2-[(furan-2-yl)methanesulfonyl]prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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